molecular formula C26H31N3O2 B241285 N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide

N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide

Cat. No. B241285
M. Wt: 417.5 g/mol
InChI Key: GJCHFKZVQNFILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMA-2 and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of FMA-2 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. FMA-2 has been shown to inhibit the activity of the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways, both of which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
FMA-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and modulate the activity of certain enzymes and proteins. FMA-2 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMA-2 in lab experiments is its unique chemical structure, which allows it to interact with certain proteins and enzymes in a specific manner. However, one of the limitations of using FMA-2 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on FMA-2. One area of research is the development of FMA-2 derivatives with improved bioactivity and reduced toxicity. Another area of research is the identification of the specific proteins and enzymes targeted by FMA-2, which could lead to the development of new drugs and therapies. Additionally, further studies are needed to fully understand the mechanism of action of FMA-2 and its potential applications in scientific research.

Synthesis Methods

The synthesis of FMA-2 involves several steps, including the reaction of 5-methyl-2-furan carboxylic acid with 1,1'-carbonyldiimidazole to form 5-methyl-2-furanyl isocyanate. This isocyanate is then reacted with 4-methylpiperazine to form the intermediate product, which is subsequently reacted with 2,2-diphenylacetic acid to form FMA-2. The final product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

FMA-2 has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antitumor, antifungal, and antiviral properties. FMA-2 has also been studied for its potential use as a ligand in drug discovery and as a tool for studying the function of certain proteins.

properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C26H31N3O2/c1-20-13-14-24(31-20)23(29-17-15-28(2)16-18-29)19-27-26(30)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,23,25H,15-19H2,1-2H3,(H,27,30)

InChI Key

GJCHFKZVQNFILX-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)C

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)C

Origin of Product

United States

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